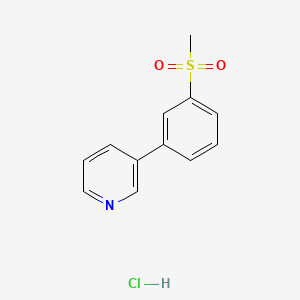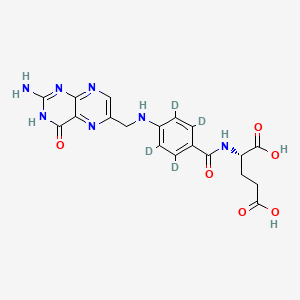![molecular formula C21H21ClN2 B563171 (3R,4S,5S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),9(16),10,12-pentaene CAS No. 106865-63-8](/img/structure/B563171.png)
(3R,4S,5S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),9(16),10,12-pentaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S,5S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),9(16),10,12-pentaene is a member of the hapalindole family of indole alkaloids, which are natural products isolated from cyanobacteria, specifically from the Stigonematales order . These compounds are known for their unique polycyclic ring systems and diverse biological activities, including antimicrobial and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The total synthesis of hapalindole K involves several key steps, including electrophilic aromatic substitution, cycloaddition, and Ritter reactions . The synthesis begins with the reaction between indole and α-methyl tiglic acid chloride, followed by a demanding intermolecular [4+2] cycloaddition . The final steps include tosyl deprotection and isonitrile formation .
Industrial Production Methods
The complexity of the synthesis and the need for specific reaction conditions make large-scale production challenging .
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S,5S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),9(16),10,12-pentaene undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of hapalindole K include lithium chloride, epoxides, and α-ketoglutarate-dependent nonheme iron halogenases . The reactions often require specific conditions such as controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various derivatives of hapalindole K, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
(3R,4S,5S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[76102,7
Wirkmechanismus
The mechanism of action of hapalindole K involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the growth of bacteria by interfering with their cell wall synthesis and to induce apoptosis in cancer cells by activating specific signaling pathways . The compound’s unique structure allows it to interact with multiple targets, making it a versatile agent in scientific research .
Vergleich Mit ähnlichen Verbindungen
(3R,4S,5S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),9(16),10,12-pentaene is part of a larger family of indole alkaloids, including:
- Fischerindoles
- Ambiguines
- Welwitindolinones
These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific polycyclic ring system and the presence of a chlorine atom, which contributes to its distinct biological properties .
Eigenschaften
CAS-Nummer |
106865-63-8 |
|---|---|
Molekularformel |
C21H21ClN2 |
Molekulargewicht |
336.863 |
InChI |
InChI=1S/C21H21ClN2/c1-6-21(4)16(22)10-14-18(19(21)23-5)12-11-24-15-9-7-8-13(17(12)15)20(14,2)3/h6-9,11,16,19,24H,1,10H2,2-4H3/t16-,19+,21+/m0/s1 |
InChI-Schlüssel |
VRTCQZPYIDLYAS-LDQXTDLNSA-N |
SMILES |
CC1(C2=C(C(C(C(C2)Cl)(C)C=C)[N+]#[C-])C3=CNC4=CC=CC1=C43)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3S-(-)-3-[3-(Methanesulfonyl)phenyl]piperidine Tartaric Acid Salt](/img/structure/B563089.png)




![Tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-YL)propan-2-YL]-N-methylcarbamate](/img/structure/B563102.png)





